molecular formula C9H10F3N B3178736 4-Ethyl-3-(trifluoromethyl)aniline CAS No. 74422-98-3

4-Ethyl-3-(trifluoromethyl)aniline

Cat. No.: B3178736
CAS No.: 74422-98-3
M. Wt: 189.18 g/mol
InChI Key: QWCSPEJQIACNGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethyl-3-(trifluoromethyl)aniline: is an organic compound that belongs to the class of trifluoromethyl-substituted anilines. This compound is characterized by the presence of an ethyl group at the 4-position and a trifluoromethyl group at the 3-position on the aniline ring. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-3-(trifluoromethyl)aniline typically involves the introduction of the trifluoromethyl group onto the aniline ring. One common method is the trifluoromethylation of 4-ethyl aniline using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) and a copper catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures to achieve high yields.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale trifluoromethylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring consistent product quality and high efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert the nitro derivatives back to the amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the aniline ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed:

    Oxidation: Nitro and nitroso derivatives.

    Reduction: Amines.

    Substitution: Halogenated anilines.

Scientific Research Applications

4-Ethyl-3-(trifluoromethyl)aniline has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of new drugs with improved pharmacokinetic properties.

    Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Ethyl-3-(trifluoromethyl)aniline depends on its specific application. In biological systems, the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and molecular targets. The compound may inhibit enzymes or receptors by binding to their active sites, leading to altered cellular functions and therapeutic effects.

Comparison with Similar Compounds

  • 4-Methyl-3-(trifluoromethyl)aniline
  • 4-(Trifluoromethyl)aniline
  • 4-Ethyl-2-(trifluoromethyl)aniline

Comparison: 4-Ethyl-3-(trifluoromethyl)aniline is unique due to the specific positioning of the ethyl and trifluoromethyl groups on the aniline ring. This unique structure can result in distinct chemical reactivity and biological activity compared to its analogs. For example, the presence of the ethyl group at the 4-position may influence the compound’s steric and electronic properties, affecting its interactions with other molecules and its overall stability.

Properties

IUPAC Name

4-ethyl-3-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N/c1-2-6-3-4-7(13)5-8(6)9(10,11)12/h3-5H,2,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWCSPEJQIACNGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethyl-3-(trifluoromethyl)aniline
Reactant of Route 2
Reactant of Route 2
4-Ethyl-3-(trifluoromethyl)aniline
Reactant of Route 3
Reactant of Route 3
4-Ethyl-3-(trifluoromethyl)aniline
Reactant of Route 4
Reactant of Route 4
4-Ethyl-3-(trifluoromethyl)aniline
Reactant of Route 5
Reactant of Route 5
4-Ethyl-3-(trifluoromethyl)aniline
Reactant of Route 6
Reactant of Route 6
4-Ethyl-3-(trifluoromethyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.